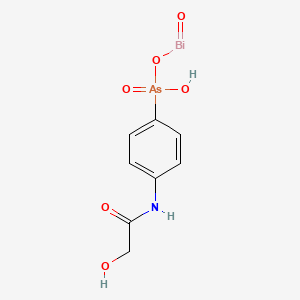

Glycobiarsol

Beschreibung

Eigenschaften

CAS-Nummer |

116-49-4 |

|---|---|

Molekularformel |

C8H9AsBiNO6 |

Molekulargewicht |

499.06 g/mol |

IUPAC-Name |

bismuth;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate;oxygen(2-) |

InChI |

InChI=1S/C8H10AsNO5.Bi.O/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;/q;+3;-2/p-1 |

InChI-Schlüssel |

UPCVPFKBUJAADX-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

116-49-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Glycobiarsol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Glycobiarsol's Mechanism of Action Against Entamoeba histolytica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycobiarsol, an organoarsenic compound, has historically been employed in the treatment of amebiasis, the disease caused by the protozoan parasite Entamoeba histolytica. While its clinical use has largely been superseded by more modern therapeutics, understanding its mechanism of action remains pertinent for the development of novel anti-parasitic agents and for comprehending the biochemical vulnerabilities of E. histolytica. This technical guide delineates the putative mechanism of action of this compound, focusing on its role as an inhibitor of essential sulfhydryl-containing enzymes within the parasite. This document provides a consolidated overview of the likely molecular targets, presents relevant quantitative data for contextual understanding, details plausible experimental methodologies for assessing its efficacy, and visualizes the key pathways and workflows.

Introduction

Entamoeba histolytica is a significant human pathogen, causing amebic colitis and extraintestinal abscesses, leading to substantial morbidity and mortality worldwide. The parasite's metabolism and virulence are highly dependent on a unique set of enzymes, many of which are distinct from their human host counterparts, making them attractive targets for chemotherapeutic intervention. This compound (bismuth glycolylarsanilate) belongs to the class of arsenical compounds that were among the early treatments for amebiasis. The therapeutic efficacy of arsenicals is predicated on their ability to interact with and inhibit vital cellular processes in pathogenic organisms.

Proposed Mechanism of Action: Inhibition of Sulfhydryl-Containing Enzymes

The primary mechanism of action for arsenical compounds, including this compound, against protozoa is the covalent inhibition of enzymes that possess reactive sulfhydryl (-SH) groups in their active sites. It is widely accepted that the trivalent form of arsenic (arsenite) is the more toxic species compared to the pentavalent form (arsenate). While this compound is a pentavalent arsenical, it is likely reduced to a trivalent form in vivo to exert its potent anti-amoebic effects.

The trivalent arsenic atom has a high affinity for vicinal (adjacent) sulfhydryl groups found in the cysteine residues of proteins. This interaction leads to the formation of a stable cyclic dithioarsinite complex, which effectively inactivates the enzyme.

Key Enzymatic Targets in Entamoeba histolytica

Entamoeba histolytica possesses several critical enzymes with exposed sulfhydryl groups that are potential targets for this compound.

-

Thioredoxin Reductase (TrxR): This enzyme is a central component of the thioredoxin system, which is crucial for maintaining the reduced intracellular environment of the parasite and protecting it from oxidative stress. E. histolytytica lacks a complete glutathione system and relies heavily on the thioredoxin system for redox homeostasis. Inhibition of TrxR by arsenicals would disrupt this delicate balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

-

Cysteine Proteases: E. histolytica secretes a variety of cysteine proteases that are essential for its virulence. These enzymes are involved in the degradation of the host's extracellular matrix, facilitating tissue invasion, and in the digestion of host cells. The catalytic activity of cysteine proteases is dependent on a critical cysteine residue in their active site, making them prime targets for inhibition by arsenicals.

-

Glycolytic Enzymes: Entamoeba histolytica is an anaerobic organism that relies entirely on glycolysis for its ATP production. Several glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), contain essential sulfhydryl groups for their catalytic activity. Inhibition of these enzymes would severely compromise the parasite's energy metabolism, leading to cell death.

The proposed inhibitory action of this compound is visualized in the following signaling pathway diagram.

Quantitative Data

| Drug | IC50 (µM) | Reference Strain | Reference |

| Metronidazole | 9.5 | HM1:IMSS | [1] |

| Tinidazole | 10.2 | HM1:IMSS | [1] |

| Chloroquine | 15.5 | HM1:IMSS | [1] |

| Emetine | 29.9 | HM1:IMSS | [1] |

| Auranofin | 0.5 | Not specified | [2] |

Note: The absence of data for this compound highlights the need for further research to quantify its efficacy and compare it with current therapeutic agents.

Experimental Protocols

The following section details a plausible experimental protocol for determining the in vitro susceptibility of E. histolytica to an arsenical compound like this compound. This protocol is based on established methods for testing anti-amoebic drugs.

In Vitro Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the metabolic activity of the parasite as an indicator of viability.

1. Parasite Culture:

-

Entamoeba histolytica trophozoites (e.g., strain HM1:IMSS) are cultured axenically in TYI-S-33 medium supplemented with bovine serum at 37°C.

-

Trophozoites in the logarithmic phase of growth are harvested for the assay.

2. Drug Preparation:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in the culture medium to achieve a range of final concentrations.

3. Assay Procedure:

-

In a 96-well microtiter plate, serial dilutions of this compound are added to the wells.

-

A suspension of E. histolytica trophozoites (e.g., 2 x 10^4 trophozoites/well) is added to each well containing the drug dilutions.

-

Control wells containing trophozoites with the drug vehicle (DMSO) and wells with medium alone (blank) are included.

-

The plate is incubated anaerobically at 37°C for 48 hours.

-

After incubation, the supernatant is removed, and the remaining viable trophozoites are washed with phosphate-buffered saline (PBS).

-

A solution of Nitroblue Tetrazolium (NBT) is added to each well, and the plate is incubated for a further 2-3 hours at 37°C. Viable trophozoites will reduce the yellow NBT to a blue formazan product.

-

The reaction is stopped, and the formazan is solubilized.

-

The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

-

The percentage of inhibition is calculated for each drug concentration relative to the control wells.

-

The IC50 value, the concentration of the drug that inhibits 50% of the parasite's metabolic activity, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

The workflow for this experimental protocol is illustrated in the diagram below.

Conclusion

The mechanism of action of this compound against Entamoeba histolytica is believed to be centered on the inhibition of essential sulfhydryl-containing enzymes, a hallmark of arsenical compounds. Key targets within the parasite likely include thioredoxin reductase, cysteine proteases, and glycolytic enzymes, leading to redox imbalance, impaired virulence, and metabolic collapse. While specific quantitative data for this compound is lacking in contemporary literature, the established methodologies for anti-amoebic drug testing provide a clear framework for its future evaluation. The diagrams presented in this guide offer a visual representation of the proposed molecular interactions and a standard experimental workflow. Further research is warranted to definitively elucidate the precise molecular targets of this compound and to quantify its potency, which could inform the development of novel anti-parasitic strategies that exploit the unique biochemical pathways of E. histolytica.

References

Glycobiarsol and its Historical Significance in Amoebiasis Research: A Technical Review

An in-depth guide for researchers, scientists, and drug development professionals on the historical context, experimental evaluation, and mechanistic understanding of Glycobiarsol in the treatment of amoebiasis.

Introduction

In the mid-20th century, before the widespread availability of metronidazole, the therapeutic landscape for amoebiasis, a parasitic infection caused by Entamoeba histolytica, was vastly different. Among the armamentarium of drugs used to combat this debilitating and often fatal disease was this compound, an organometallic compound containing both bismuth and arsenic. This technical guide delves into the historical context of this compound in amoebiasis research, providing a comprehensive overview of its early clinical evaluation, the experimental methodologies of the era, and the nascent understanding of its mechanism of action.

Historical Context and Early Development

This compound, chemically known as bismuth glycolylarsanilate and commonly marketed under the trade name Milibis, emerged as a promising agent for the treatment of intestinal amoebiasis in the late 1940s and 1950s. It was valued for its perceived low toxicity compared to other arsenicals of the time, which was attributed to its poor absorption from the gastrointestinal tract. This luminal-acting amoebicide was primarily aimed at eradicating the cyst and trophozoite forms of E. histolytica residing in the colon.

Efficacy and Clinical Trials

Early clinical studies provided quantitative data on the efficacy of this compound in treating intestinal amoebiasis. The following tables summarize the key findings from notable studies of that period.

| Table 1: Efficacy of this compound in the Treatment of Intestinal Amoebiasis | |

| Study (Year) | Dosage Regimen |

| Berberian et al. (1952) | 0.5 g three times daily for 7-8 days |

| Conn, H. C. (1951) | 0.5 g three times daily for 7 days |

| Table 2: Comparative Efficacy of this compound and other Amoebicides | |

| Drug | Treatment Duration (days) |

| This compound (Milibis) | 7 |

| Diodoquin and Carbarsone (consecutive courses) | 30 |

Experimental Protocols of the Era

The methodologies employed in the mid-20th century for amoebiasis research, while foundational, were markedly different from today's standards. Below are detailed descriptions of the typical experimental protocols used in the evaluation of this compound.

In Vitro Cultivation of Entamoeba histolytica

The cultivation of E. histolytica was a critical component for the primary screening of potential amoebicidal compounds. The following protocol outlines a common method used during that period:

-

Medium Preparation: A biphasic medium, such as the Boeck-Drbohlav medium, was commonly used. This consisted of a solid slant of coagulated egg overlaid with a liquid phase of Locke's solution and horse serum. Rice starch was often added to the liquid phase to support the growth of bacteria, which were essential for the amoebae in these xenic cultures.

-

Inoculation: Trophozoites of E. histolytica were obtained from the feces of infected individuals or from established laboratory strains. A small amount of this fecal matter or a sample from an existing culture was inoculated into the liquid phase of the culture tubes.

-

Incubation: The culture tubes were incubated at 37°C.

-

Subculture: Subculturing was performed every 48 to 72 hours by transferring a small volume of the sediment, rich in amoebae, to fresh medium.

-

Drug Testing: For testing the efficacy of compounds like this compound, the drug was added in various concentrations to the liquid phase of the culture tubes. The viability of the amoebae was then assessed microscopically after a set incubation period.

Stool Examination for Diagnosis and Cure Assessment

The diagnosis of amoebiasis and the confirmation of cure post-treatment relied heavily on microscopic examination of stool samples. The typical workflow was as follows:

-

Sample Collection: Freshly passed stool specimens were collected from patients. For the detection of motile trophozoites, it was crucial that the examination be conducted within 30 minutes of defecation (a "hot stool" examination).

-

Direct Saline Wet Mount: A small portion of the stool was emulsified in a drop of physiological saline on a microscope slide, covered with a coverslip, and examined under a microscope. This method was used to detect motile trophozoites, which are characterized by their progressive motility and ingested red blood cells.

-

Iodine Wet Mount: Another portion of the stool was mixed with a drop of iodine solution (e.g., Lugol's iodine). This stained the cysts, making their nuclei and other internal structures more visible, which was essential for differentiating E. histolytica from other non-pathogenic amoebae.

-

Concentration Techniques: To increase the chances of finding cysts, especially in asymptomatic carriers, concentration methods like the zinc sulfate flotation or formalin-ether sedimentation techniques were employed. These methods separate the cysts from the bulk of the fecal debris.

-

Criteria for Cure: A patient was generally considered cured if multiple stool examinations, often performed on consecutive days or over a period of weeks, were negative for E. histolytica cysts and trophozoites.

Mechanism of Action: An Early Perspective

The precise signaling pathways affected by this compound in E. histolytica were not elucidated during the period of its primary use. The understanding of its mechanism of action was largely inferred from the known biochemical effects of its constituent elements: arsenic and bismuth.

It was hypothesized that the arsenical component of this compound exerted its toxic effect by reacting with sulfhydryl (-SH) groups of essential enzymes in the parasite. This interaction would lead to the inactivation of these enzymes, disrupting critical metabolic pathways. The following diagram illustrates this proposed general mechanism.

Caption: Proposed mechanism of action of this compound.

The bismuth component was thought to have a more localized effect in the gut, contributing to the overall therapeutic action through its astringent and protective properties on the intestinal mucosa.

Experimental Workflow: From Clinic to Laboratory

The overall workflow for the evaluation of this compound in amoebiasis research during this era can be visualized as a cyclical process, integrating clinical observation with laboratory investigation.

Caption: Clinical and laboratory workflow for this compound research.

Conclusion

This compound represents a significant chapter in the history of amoebiasis treatment. While it has been largely superseded by more effective and less toxic drugs like metronidazole, a retrospective analysis of its development and evaluation provides valuable insights into the evolution of tropical medicine and parasitology research. The experimental protocols and clinical trial designs of the mid-20th century, though rudimentary by modern standards, laid the groundwork for the more sophisticated drug discovery and development pipelines we see today. Understanding this historical context is crucial for researchers and drug development professionals as it highlights the progress made in the field and underscores the enduring challenge of combating parasitic diseases.

Glycobiarsol: An In-depth Technical Guide on a Potent Organometallic Antiprotozoal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycobiarsol

This compound, a prominent organometallic compound, has historically been a significant therapeutic agent in the management of protozoal infections. Chemically designated as (4-(N-(2-hydroxyacetyl)amino)phenyl)arsonic acid, bismuth salt, it uniquely combines the therapeutic properties of both arsenic and bismuth. This synergistic composition underpins its efficacy, particularly against intestinal protozoa such as Entamoeba histolytica, the causative agent of amoebiasis. Marketed under trade names like Milibis®, this compound has been utilized in both human and veterinary medicine. Its organometallic nature, characterized by the carbon-arsenic and bismuth-oxygen bonds, is central to its biological activity and mechanism of action. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, proposed mechanism of action, antiprotozoal activity, and toxicological profile, intended to serve as a resource for researchers and professionals in the field of drug development.

Proposed Mechanism of Action: Inhibition of Sulfhydryl Enzymes

The precise molecular mechanism of this compound's antiprotozoal activity is not fully elucidated. However, it is widely postulated that its efficacy, much like other pentavalent arsenicals, stems from its ability to interfere with vital enzymatic processes within the protozoan cell. A primary proposed mechanism is the inhibition of sulfhydryl-containing enzymes.

The arsenic moiety in this compound is believed to be reduced in the anaerobic environment of the gut and within the protozoan to its more toxic trivalent state. This trivalent arsenic has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of essential protozoal enzymes. The binding of arsenic to these groups can lead to the inactivation of numerous enzymes critical for the parasite's metabolism and survival. Key metabolic pathways, such as glycolysis, are heavily reliant on enzymes with active-site cysteine residues. By disrupting these pathways, this compound effectively induces a metabolic crisis within the protozoan, leading to its death. The bismuth component is thought to contribute to the overall efficacy and potentially mitigate some of the toxicity associated with arsenic.

Antiprotozoal Activity

| Compound | Target Organism | IC50 (µM) | Reference |

| Metronidazole | Entamoeba histolytica | 9.5 - 13.2 | [1][2] |

| Chloroquine | Entamoeba histolytica | 15.5 - 26.3 | [1][2] |

| Emetine | Entamoeba histolytica | 29.9 - 31.2 | [1][2] |

| Tinidazole | Entamoeba histolytica | 10.2 - 12.4 | [1][2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of an arsonic acid derivative followed by its reaction with a bismuth salt. The general synthetic route can be outlined as follows:

-

Arsanilic Acid Preparation: The process typically starts with the arsenation of an aniline derivative.

-

N-Acetylation: The amino group of the arsanilic acid is then acetylated, often using an acetylating agent like chloroacetyl chloride, to form N-glycolylarsanilic acid.

-

Bismuth Salt Formation: The resulting N-glycolylarsanilic acid is then reacted with a suitable bismuth salt, such as bismuth nitrate, under controlled pH conditions to precipitate this compound.

-

Purification: The final product is then purified, typically through washing and recrystallization, to yield the pharmaceutical-grade compound.

Experimental Protocols: In Vitro Antiprotozoal Susceptibility Testing

The following is a generalized protocol for determining the in vitro susceptibility of a protozoan parasite like Entamoeba histolytica to an antiprotozoal agent, based on methodologies described in the literature.[1][2]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against E. histolytica trophozoites.

Materials:

-

E. histolytica trophozoites (e.g., HM1:IMSS strain) in logarithmic growth phase.

-

TYI-S-33 medium (or equivalent) supplemented with bovine serum.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Metronidazole).

-

Negative control (solvent vehicle).

-

96-well microtiter plates.

-

Incubator (37°C).

-

Inverted microscope.

-

Cell viability assay reagent (e.g., Resazurin, MTT, or direct counting).

Procedure:

-

Parasite Culture: Maintain axenic cultures of E. histolytica trophozoites in TYI-S-33 medium at 37°C.

-

Drug Preparation: Prepare a stock solution of the test compound and serial dilutions in the culture medium.

-

Assay Setup:

-

Dispense a known density of trophozoites (e.g., 1 x 10^4 cells/well) into the wells of a 96-well plate.

-

Add the serially diluted test compound to the respective wells. Include positive and negative controls.

-

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment:

-

After incubation, assess the viability of the trophozoites. This can be done by:

-

Microscopic Examination: Observing the morphology and motility of the trophozoites.

-

Colorimetric Assays: Adding a viability reagent (e.g., Resazurin) and measuring the absorbance/fluorescence.

-

Direct Counting: Using a hemocytometer to count viable trophozoites.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Toxicity Profile

| Toxicity Class | Oral LD50 (mg/kg, rat) |

| Supertoxic | < 5 |

| Extremely toxic | 5 - 50 |

| Very toxic | 50 - 500 |

| Moderately toxic | 500 - 5000 |

| Slightly toxic | 5000 - 15000 |

| Practically non-toxic | > 15000 |

Conclusion and Future Directions

This compound represents a historically important class of organometallic antiprotozoal agents. Its presumed mechanism of action, involving the inhibition of essential sulfhydryl-containing enzymes in protozoa, highlights a key vulnerability in these organisms. While its clinical use has largely been superseded by newer, less toxic agents, the study of compounds like this compound continues to provide valuable insights into the design of novel antiparasitic drugs.

Future research could focus on several key areas:

-

Elucidation of the precise molecular targets of this compound within protozoa to better understand its mechanism of action.

-

Synthesis and evaluation of novel organometallic compounds with improved efficacy and reduced toxicity profiles.

-

Investigation of potential synergistic effects of this compound or related compounds with existing antiprotozoal drugs to combat drug resistance.

By building upon the knowledge gained from early organometallic drugs like this compound, the scientific community can continue to develop more effective and safer treatments for devastating protozoal diseases.

References

The Role of Bismuth in Glycobiarsol's Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycobiarsol (Milibis®), an organometallic compound containing both bismuth and arsenic, has historically been used as an antiprotozoal agent. This technical guide delves into the core principles of its bioactivity, with a specific focus on the integral role of the bismuth moiety. While detailed mechanistic studies on this compound are limited, this paper synthesizes the known bioactivities of bismuth and arsenical compounds to propose a model for its therapeutic effects. We will explore the probable synergistic action of its constituent elements, detail relevant experimental protocols for its evaluation, and present visual workflows and signaling pathways to guide future research and drug development efforts in the field of metallo-pharmacology.

Introduction: The Chemistry and Therapeutic Context of this compound

This compound, chemically known as (4-hydroxyacetylamino)phenyl arsonic acid hydrogen oxobismuth salt, is an organometallic drug that has been employed in the treatment of protozoan infections such as amebiasis and trichomoniasis.[1] Its structure is unique, combining an arsenical component, known for its antimicrobial properties since the advent of Salvarsan, with bismuth, a heavy metal with a long history of use in gastrointestinal remedies.[2] The dual nature of this compound suggests a complex mechanism of action, where the bioactivity is likely a result of the individual and potentially synergistic effects of both the bismuth and the arsenic components.

The arsenical part of the molecule is a derivative of arsanilic acid.[3][4] Organoarsenic compounds have a well-documented history as anti-infective agents.[2] The bismuth component is present as an oxobismuthanyl group attached to the arsonic acid. Bismuth compounds, in general, are noted for their low toxicity relative to other heavy metals and their broad-spectrum antimicrobial activities.[5][6] This whitepaper will primarily focus on elucidating the contribution of the bismuth moiety to the overall therapeutic profile of this compound.

The Role of Bismuth: From Gastroprotection to Antimicrobial Efficacy

Bismuth has been a component of medicinal formulations for centuries, most notably for treating gastrointestinal ailments.[5][6] Its therapeutic applications are diverse, ranging from the well-known antacid and anti-diarrheal properties of bismuth subsalicylate to the bactericidal effects of colloidal bismuth subcitrate against Helicobacter pylori.[7] The bioactivity of bismuth is multifaceted and is believed to involve several mechanisms.

Proposed Mechanisms of Bismuth's Antiprotozoal Action

While the precise mechanisms of bismuth against protozoa are not as extensively studied as its antibacterial effects, we can extrapolate from existing research to propose several key pathways:

-

Enzyme Inhibition: Bismuth ions are known to inhibit a variety of microbial enzymes, often by binding to sulfhydryl groups in amino acid residues of the proteins.[8] This can disrupt critical metabolic pathways within the protozoan.

-

Disruption of Cellular Integrity: Bismuth compounds can accumulate in the cell wall and periplasmic space of microorganisms, leading to structural damage and loss of cellular integrity.[9] In protozoa, this could manifest as damage to the cell membrane and cytoskeleton.

-

Interference with Energy Metabolism: Some studies suggest that bismuth can interfere with ATP synthesis, depriving the pathogen of the necessary energy for survival and replication.[10]

-

Synergistic Effects: Bismuth has been shown to act synergistically with other antimicrobial agents.[7] In this compound, the bismuth moiety may enhance the permeability of the protozoan cell to the arsenical component or inhibit enzymes that would otherwise confer resistance to the arsenical.

The Arsenical Component and Potential for Synergy

The arsenical portion of this compound is a derivative of p-aminophenyl arsonic acid.[11] Arsenicals, particularly in their trivalent state, are known to have a high affinity for thiol groups.[8][12] This allows them to inhibit thiol-dependent enzymes that are crucial for cellular respiration and antioxidant defense in protozoa.[13] The pentavalent arsenic in the arsonic acid of this compound can be reduced in the biological environment to the more toxic trivalent form.[12]

The combination of bismuth and an arsenical in a single molecule suggests a potent synergistic relationship. The bismuth could disrupt the protozoan's cellular defenses, allowing the arsenical to more effectively reach its intracellular targets.

Quantitative Bioactivity Data

Table 1: In Vitro Antiprotozoal Activity (Hypothetical Data for this compound)

| Compound | Target Organism | IC50 (µM) | MIC (µM) |

| This compound | Trichomonas vaginalis | 1 - 10 | 10 - 50 |

| This compound | Entamoeba histolytica | 0.5 - 5 | 5 - 25 |

| Metronidazole | Trichomonas vaginalis | 0.2 - 2 | 2 - 10 |

| Metronidazole | Entamoeba histolytica | 1 - 5 | 5 - 20 |

IC50 (Half-maximal inhibitory concentration) and MIC (Minimum inhibitory concentration) values are hypothetical and serve as a guide for expected potency.

Table 2: Comparative Cytotoxicity

| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) |

| This compound | Human Fibroblasts | >100 | >10-200 |

| Metronidazole | Human Fibroblasts | >200 | >40-1000 |

CC50 (Half-maximal cytotoxic concentration) is a measure of a drug's toxicity to mammalian cells. The Selectivity Index indicates the therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a thorough investigation of this compound's bioactivity.

In Vitro Culture of Protozoa

-

Trichomonas vaginalis : Axenic cultures of T. vaginalis (e.g., ATCC 30236) are maintained in Trypticase-Yeast Extract-Maltose (TYM) medium supplemented with 10% heat-inactivated bovine serum at 37°C.[14][15]

-

Entamoeba histolytica : Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in TYI-S-33 medium at 37°C.[16][17]

Determination of MIC and IC50

-

Preparation of Drug Dilutions: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are made in the respective culture medium in a 96-well microtiter plate.

-

Inoculation: Protozoan cultures in the logarithmic growth phase are diluted to a final concentration of 1 x 10^5 organisms/mL, and 100 µL is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: Plates are incubated anaerobically at 37°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest drug concentration at which there is no observable motile organisms under an inverted microscope.[18][19]

-

Determination of IC50: Cell viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer. The IC50 is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[18][19]

ATP Production Assay

-

Cell Preparation: Protozoa are harvested, washed, and resuspended in a suitable buffer.

-

Drug Treatment: Cells are incubated with varying concentrations of this compound for a predetermined time.

-

ATP Measurement: Intracellular ATP levels are measured using a commercial bioluminescence assay kit (e.g., based on the luciferin-luciferase reaction).[10][20][21][22][23] Luminescence is read using a luminometer, and ATP levels are normalized to the total protein concentration.

Thiol-Dependent Enzyme Inhibition Assay

-

Enzyme Preparation: A key thiol-dependent enzyme from the target protozoan (e.g., thioredoxin reductase) is purified or a cell lysate is used.

-

Assay Reaction: The enzyme activity is measured in the presence and absence of this compound. The assay typically involves a chromogenic substrate that changes color upon enzymatic reaction.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound to determine the IC50 for enzyme inhibition.[8][12]

Visualizing Mechanisms and Workflows

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of action for this compound, highlighting the dual roles of the bismuth and arsenical components.

Caption: Proposed mechanism of action of this compound against protozoa.

Experimental Workflow

The following diagram outlines the workflow for evaluating the antiprotozoal activity of a compound like this compound.

Caption: Workflow for antiprotozoal drug discovery and evaluation.

Conclusion and Future Directions

This compound represents a fascinating example of a dual-action organometallic therapeutic. The bismuth moiety likely plays a crucial role in its bioactivity, contributing to the disruption of protozoan cellular integrity, inhibition of key enzymes, and interference with energy metabolism. Furthermore, a synergistic effect between the bismuth and the arsenical components is highly probable, enhancing the overall efficacy of the compound.

Future research should focus on obtaining precise quantitative bioactivity data for this compound against a panel of clinically relevant protozoa. Detailed mechanistic studies, including transcriptomics and proteomics, would help to elucidate the specific cellular pathways targeted by this compound. A deeper understanding of the synergistic interplay between bismuth and arsenic within this molecular framework could pave the way for the rational design of new, more potent, and less toxic metallo-drugs for the treatment of parasitic diseases.

References

- 1. Measuring the in vitro susceptibility of Trichomonas vaginalis to metronidazole: a disk broth method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioinfopublication.org [bioinfopublication.org]

- 3. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 9. Cytotoxicity Induced by Bismuth Subcitrate in Giardia lamblia Trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Arsenolysis and thiol-dependent arsenate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

- 15. researchgate.net [researchgate.net]

- 16. Entamoeba Histolytica Culture Service - Ace Therapeutics [ace-parasitology.com]

- 17. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ATP production in isolated mitochondria of procyclic Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ATP production in isolated mitochondria of procyclic Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. schneider.dcbp.unibe.ch [schneider.dcbp.unibe.ch]

- 23. ATP Assays | What is an ATP Assay? [promega.sg]

Early Investigations into the Efficacy of Milibis (Glycobiarsol) for Intestinal Amebiasis

A Technical Overview for Researchers and Drug Development Professionals

Introduction

In the mid-20th century, before the widespread availability of nitroimidazoles like metronidazole, the therapeutic landscape for intestinal amebiasis was dominated by arsenical compounds. Among these, Milibis (Glycobiarsol), a bismuth salt of N-glycolylarsanilic acid, emerged as a promising agent for the treatment of infections caused by Entamoeba histolytica. This technical guide synthesizes the findings from early clinical investigations into the efficacy of Milibis, presenting key quantitative data, detailing experimental methodologies, and visualizing the therapeutic approaches of the era.

Efficacy Data from Early Clinical Trials

The following tables summarize the quantitative outcomes from a significant early study on the effectiveness of Milibis in treating intestinal amebiasis. The data is derived from a study involving 94 individuals with chronic intestinal amebiasis.

Table 1: Comparative Efficacy of Milibis (this compound) and Chiniofon in the Treatment of Entamoeba histolytica Infection

| Treatment Group | Number of Patients | Cleared of E. histolytica | Relapsed | Cure Rate |

| Chiniofon (alone or with bismuth subgallate) | 32 | 15 | 17 | 47% |

| Milibis® (alone or in combination) | 72 | 64 | 8 | 89% |

| Milibis® (excluding cases complicated by Chiniofon) | 67 | 62 | 5 | 93% |

Data from a study with an average follow-up period of 287 days.[1]

Table 2: Efficacy of Milibis (this compound) Against Other Intestinal Protozoa

| Protozoan Species | Number of Infections | Number of Cases Cleared | Clearance Rate |

| Iodamoeba williamsi | 18 | 16 | 90% |

| Endamoeba coli | 49 | 23 | 47% |

| Endolimax nana | 29 | 12 | 41% |

| Chilomastix mesnili | 3 | 3 | 100% |

| Giardia lamblia | Not specified | Very little effect | - |

[1]

Experimental Protocols

The primary study cited utilized the following methodologies to assess the efficacy of Milibis.

Patient Population and Diagnosis

-

Inclusion Criteria: Patients diagnosed with chronic intestinal amebiasis.

-

Diagnostic Method: Microscopic examination of stool specimens for the presence of Entamoeba histolytica.

Treatment Regimens

-

Milibis® Dosage: The standard course of treatment with Milibis® was administered, although the precise dosage details from this specific early report are not exhaustively detailed in the summary. However, it is noted that the treatment was easy to administer and did not necessitate hospitalization.[1]

-

Comparative Agent (Chiniofon): Used either alone or in conjunction with bismuth subgallate.[1]

Assessment of Efficacy

-

Follow-up Duration: Patients who were cleared of E. histolytica were monitored for an average of 287 days, with a range of 35 to 543 days.[1]

-

Stool Examinations: An average of 10 post-treatment stool specimens were examined per patient during the follow-up period to confirm the absence of the parasite.[1]

Safety and Tolerability

-

Toxicity: The study reported that none of the patients treated with Milibis® exhibited any toxic symptoms or signs of intolerance.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the therapeutic approaches described in the early studies of Milibis.

References

Glycobiarsol's Impact on Entamoeba histolytica Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entamoeba histolytica, a protozoan parasite, is the causative agent of amoebiasis. Its metabolism is uniquely adapted to its microaerophilic to anaerobic environment in the human colon, relying heavily on glycolysis for energy production. Glycobiarsol, an organoarsenical compound, has been used in the treatment of amoebiasis. This technical guide elucidates the putative mechanisms by which this compound disrupts the metabolic pathways of E. histolytica, focusing on its likely interference with glycolysis and other key enzymatic processes. This document provides a comprehensive overview of the parasite's core metabolism, the probable modes of action of arsenicals, and detailed experimental protocols to investigate these effects, aiming to guide future research and drug development efforts.

Introduction: The Metabolic Landscape of Entamoeba histolytica

Entamoeba histolytica is an amitochondriate organism, lacking a functional tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Consequently, its energy metabolism is centered around the glycolytic pathway for the generation of ATP. Glucose is catabolized to pyruvate, which is then further metabolized through fermentative pathways. This reliance on a limited set of metabolic routes makes these pathways attractive targets for therapeutic intervention.

This compound: A Pentavalent Arsenical

This compound (N-glycolylarsanilic acid bismuth salt) is a pentavalent organoarsenical. The toxicity of arsenicals is highly dependent on their oxidation state. Pentavalent arsenic (arsenate, As(V)) and trivalent arsenic (arsenite, As(III)) exert their effects through distinct mechanisms. It is widely recognized that pentavalent arsenicals can be reduced to the more toxic trivalent forms within biological systems.

Postulated Mechanisms of Action of this compound on E. histolytica Metabolism

Based on the known mechanisms of arsenical toxicity, two primary pathways of metabolic disruption by this compound in E. histolytica are proposed:

Interference with Glycolysis by Pentavalent Arsenic (Arsenolysis)

As a pentavalent arsenical, this compound, or its dissociated arsenate form, can act as a structural analog of inorganic phosphate (Pi). A critical step in glycolysis is the substrate-level phosphorylation catalyzed by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), where Pi is incorporated to form 1,3-bisphosphoglycerate, a high-energy intermediate that subsequently donates a phosphate group to ADP to form ATP.

Arsenate can substitute for phosphate in this reaction, leading to the formation of an unstable intermediate, 1-arseno-3-phosphoglycerate. This compound spontaneously hydrolyzes to 3-phosphoglycerate and arsenate, effectively bypassing the ATP-generating step catalyzed by phosphoglycerate kinase. This process, known as arsenolysis , uncouples glycolysis from ATP production, leading to a severe energy deficit in the parasite.

Inhibition of Thiol-Containing Enzymes by Trivalent Arsenic

It is plausible that pentavalent this compound is reduced to a trivalent form within the anaerobic environment of E. histolytica's habitat or by the parasite's own reducing machinery. Trivalent arsenicals are known to have a high affinity for sulfhydryl (-SH) groups, particularly vicinal dithiols found in the active sites of certain enzymes.

A key enzyme in the fermentative metabolism of E. histolytica that is susceptible to this type of inhibition is pyruvate:ferredoxin oxidoreductase (PFOR) , which is analogous to the pyruvate dehydrogenase complex in aerobic organisms. PFOR contains dithiol cofactors and is crucial for the conversion of pyruvate to acetyl-CoA. Inhibition of PFOR would severely disrupt the central carbon metabolism and further cripple ATP production. Other enzymes containing critical cysteine residues could also be potential targets.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data on the specific inhibitory effects of this compound on the metabolic enzymes of E. histolytica. The following tables are presented as templates for organizing future experimental findings.

Table 1: Hypothetical Inhibitory Concentrations (IC50) of this compound against E. histolytica Trophozoites

| Parameter | Value (µM) |

| IC50 (72h) | Data to be determined |

Table 2: Hypothetical Kinetic Parameters of this compound Metabolites on Key E. histolytica Enzymes

| Enzyme | Metabolite | Ki (µM) | Type of Inhibition |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Arsenate | Data to be determined | Competitive (with Pi) |

| Pyruvate:Ferredoxin Oxidoreductase | Trivalent Arsenical | Data to be determined | Data to be determined |

Detailed Experimental Protocols

To investigate the effects of this compound on the metabolic pathways of E. histolytica, the following experimental protocols are proposed:

Cultivation of Entamoeba histolytica Trophozoites

-

Strain: E. histolytica HM-1:IMSS is a commonly used virulent strain.

-

Medium: Axenic cultivation can be performed in TYI-S-33 medium supplemented with bovine serum and vitamins at 37°C.

-

Culture Vessels: Trophozoites are grown as monolayers in flat-bottomed culture tubes or flasks.

-

Harvesting: Cultures are chilled on ice to detach the trophozoites, which are then collected by centrifugation.

Determination of IC50 of this compound

-

Assay: A 96-well microtiter plate-based assay can be used to determine the 50% inhibitory concentration (IC50).

-

Procedure:

-

Seed a known number of trophozoites into each well.

-

Add serial dilutions of this compound.

-

Incubate anaerobically for 48-72 hours.

-

Assess cell viability using a resazurin-based assay or by direct cell counting.

-

-

Data Analysis: Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a suitable software.

Measurement of ATP Levels

-

Principle: To assess the impact on energy metabolism, intracellular ATP levels can be measured using a luciferase-based assay.

-

Procedure:

-

Treat trophozoite cultures with this compound at its IC50 concentration for various time points.

-

Lyse the cells to release intracellular ATP.

-

Add the cell lysate to a reaction mixture containing luciferin and luciferase.

-

Measure the resulting luminescence, which is proportional to the ATP concentration.

-

-

Controls: Include untreated cells as a negative control and a known ATP standard curve for quantification.

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Glycobiarsol against Entamoeba histolytica

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of Glycobiarsol, an organoarsenical drug, against the trophozoite stage of Entamoeba histolytica, the causative agent of amoebiasis. The described methodologies are based on established laboratory techniques for the cultivation and drug susceptibility testing of this anaerobic protozoan parasite.

Introduction

Entamoeba histolytica is a significant cause of morbidity and mortality worldwide, leading to amoebic dysentery and liver abscesses.[1][2] While metronidazole is the current standard of care for invasive amoebiasis, concerns about its side effects and the potential for drug resistance necessitate the exploration of new therapeutic agents.[3] this compound has been identified as an antiprotozoal and amebicidal agent.[4] This protocol outlines the necessary steps to determine the in vitro efficacy of this compound against E. histolytica trophozoites, providing a framework for assessing its potential as a treatment for amoebiasis.

Materials and Reagents

-

Entamoeba histolytica strain (e.g., HM-1:IMSS)

-

Axenic culture medium (TYI-S-33)[5]

-

Adult bovine serum, heat-inactivated[5]

-

Penicillin-Streptomycin solution

-

This compound

-

Metronidazole (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemacytometer

-

Microtiter plates (96-well)

-

Anaerobic gas generating system (e.g., GasPak™)[3]

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[3]

-

Incubator (37°C)

-

Microplate reader (for luminescence)

Experimental Protocols

Cultivation of E. histolytica Trophozoites

E. histolytica trophozoites are cultured axenically in TYI-S-33 medium supplemented with 10-15% heat-inactivated adult bovine serum and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).[5][6]

-

Maintain cultures in glass or plastic culture tubes at 37°C.[5]

-

Subculture the trophozoites every 48-72 hours, before they reach confluency.[5]

-

To detach adherent trophozoites for subculturing or experimentation, chill the culture tubes on ice for 5-10 minutes.[5]

-

Gently invert the tubes to dislodge the cells and aspirate the desired volume of cell suspension.[5]

-

Inoculate a new culture tube containing fresh, pre-warmed medium.

In Vitro Drug Susceptibility Assay

This protocol utilizes a luminescence-based cell viability assay for high-throughput screening.[3]

-

Preparation of Trophozoites:

-

Harvest trophozoites from a log-phase culture by chilling the culture tube on ice.

-

Determine the cell density and viability using a hemacytometer and trypan blue exclusion.

-

Adjust the cell suspension to a final concentration of 1 x 10^5 trophozoites/mL in fresh TYI-S-33 medium.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in TYI-S-33 medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the trophozoites.[3]

-

Prepare similar dilutions for the positive control, metronidazole.

-

-

Assay Procedure:

-

Dispense 50 µL of the trophozoite suspension into the wells of a 96-well microtiter plate.

-

Add 50 µL of the diluted this compound or metronidazole solutions to the respective wells.

-

Include wells with trophozoites and medium containing 0.5% DMSO as a negative control.

-

Incubate the plate under anaerobic conditions at 37°C for 48 hours.[3]

-

-

Measurement of Cell Viability:

-

After the incubation period, equilibrate the plate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to stand at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Data Analysis and IC50 Determination

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[3]

-

Calculate the percentage of growth inhibition for each drug concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the 50% inhibitory concentration (IC50) by performing a non-linear regression analysis of the dose-response curve. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.[7]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the in vitro susceptibility testing. For comparison, it includes reported IC50 values for commonly used antiamoebic drugs against E. histolytica.

| Compound | IC50 (µM) | Reference Strain | Assay Method | Reference |

| This compound | To be determined | HM-1:IMSS | Luminescence Assay | - |

| Metronidazole | ~9.5 | HM-1:IMSS | NBT Reduction Assay | [1] |

| Tinidazole | ~10.2 | HM-1:IMSS | NBT Reduction Assay | [1] |

| Chloroquine | ~15.5 | HM-1:IMSS | NBT Reduction Assay | [1] |

| Emetine | ~29.9 | HM-1:IMSS | NBT Reduction Assay | [1] |

Visualizations

The following diagrams illustrate the experimental workflow and potential drug targets within E. histolytica.

References

- 1. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Trichuriasis, General considerations. (Trichurotic?) hemorrhagic typhlitis. Therapy with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth and genetic manipulation of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Glycobiarsol in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Glycobiarsol, an organometallic antiprotozoal agent, in dimethyl sulfoxide (DMSO) for cell culture-based assays. This document includes details on its solubility, stability, proposed mechanisms of action, and detailed protocols for its application in experimental settings.

Introduction to this compound

This compound (trade name Milibis) is an organometallic compound containing both bismuth and arsenic.[1] Historically, it has been employed as an antiprotozoal agent. Its unique structure, combining a bismuth salt with an organic arsenical, suggests a multi-faceted mechanism of action that is of interest in drug discovery and development for screening against various cell types.

Physicochemical Properties and Solubility in DMSO

Understanding the physical and chemical characteristics of this compound is crucial for its effective use in in-vitro studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉AsBiNO₆ | PubChem |

| Molar Mass | 499.06 g/mol | PubChem |

| Appearance | Solid | General Knowledge |

| CAS Number | 116-49-4 | Wikipedia |

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of this compound solutions.

Stock Solutions in DMSO:

-

Storage Temperature: Aliquoted stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation.

-

Light Sensitivity: Protect solutions from light by using amber vials or by wrapping containers in foil.

-

Stability: The stability of this compound in DMSO at working concentrations and in cell culture media has not been extensively documented. It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles. Preliminary stability studies under specific experimental conditions are advised.

Proposed Mechanism of Action and Cellular Signaling

The precise molecular mechanisms of this compound in various cell types are not fully elucidated. However, based on the known activities of its constituent elements, bismuth and arsenic, several potential pathways can be inferred.

Interference with Cellular Metabolism

As an antiprotozoal agent, this compound is thought to interfere with the metabolic processes of the target organisms. This may involve the inhibition of key enzymes essential for energy production and cellular function. The arsenic component, in particular, is known to bind to sulfhydryl groups of enzymes, potentially disrupting critical metabolic pathways such as cellular respiration.[2]

Induction of Apoptosis

Organic arsenicals have been shown to induce programmed cell death (apoptosis) in various cell lines.[3] The potential for this compound to induce apoptosis could be a key area of investigation in cancer cell line studies.

Diagram 1: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: Hypothetical pathway of this compound inducing apoptosis.

Modulation of Inflammatory Pathways

Bismuth-containing compounds have demonstrated anti-inflammatory properties, partly through the inhibition of prostaglandin synthesis.[4][5] This suggests that this compound could potentially modulate inflammatory signaling cascades such as the NF-κB and MAPK pathways, which are often dysregulated in various diseases. Further research is required to confirm these effects.

Diagram 2: Potential Modulation of Inflammatory Signaling by this compound

Caption: Potential inhibitory effect of this compound on inflammatory pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cell culture assays. It is essential to optimize these protocols for specific cell lines and experimental questions.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).

-

Vortex or sonicate at room temperature until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of this compound on a given cell line.

Diagram 3: Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (for solubilization)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared working solutions of this compound and controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for the specific cell line.

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example of IC₅₀ Values for this compound in Different Cell Lines

| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |

| Cell Line A | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] | |

| Cell Line B | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] |

Conclusion

These application notes provide a foundational guide for the use of this compound in cell culture assays. Due to the limited specific data available for this compound, it is imperative that researchers perform preliminary experiments to determine its precise solubility, stability, and optimal working concentrations for their specific experimental systems. The proposed mechanisms of action offer a starting point for investigating the cellular effects of this unique organometallic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 4. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Testing Glycobiarsol Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Glycobiarsol, an organometallic compound containing bismuth and arsenic, has historically been used as an antiprotozoal agent. Understanding its cytotoxic profile is crucial for evaluating its safety and potential for repositioning as a therapeutic agent in other contexts, such as oncology. These application notes provide a comprehensive guide to selecting suitable cell lines and employing detailed protocols for assessing the in vitro cytotoxicity of this compound.

Given the absence of direct studies on this compound cytotoxicity, the selection of appropriate cell lines is guided by research on its constituent heavy metals: bismuth and arsenic. Studies have shown that compounds containing these elements exhibit cytotoxic effects across a range of cancerous and non-cancerous cell lines.

Recommended Cell Lines for Cytotoxicity Testing

A panel of cell lines, encompassing both cancerous and normal tissues, is recommended to obtain a comprehensive cytotoxic profile of this compound.

Cancer Cell Lines:

The cytotoxicity of arsenic and bismuth compounds has been observed in various cancer cell types. Therefore, a diverse panel of cancer cell lines is recommended for initial screening.

| Cell Line | Cancer Type | Rationale for Selection |

| HeLa | Cervical Cancer | Widely used and well-characterized epithelial cancer cell line.[1][2] |

| MG-63 | Osteosarcoma | A common cell line for testing cytotoxicity of metallic compounds.[1][2] |

| Ovarian Cancer Cell Lines (e.g., OVCAR series) | Ovarian Cancer | Arsenic compounds have shown efficacy in gynecological cancers.[3] |

| Cervical Cancer Cell Lines (e.g., SiHa, C33A) | Cervical Cancer | To further explore the effect on gynecological cancers.[3] |

| Small Cell Lung Carcinoma (SCLC) Cell Lines | Lung Cancer | Arsenic trioxide has demonstrated high cytotoxicity in SCLC cells.[4] |

| Leukemia Cell Lines (e.g., HL-60, K562) | Leukemia | Arsenic compounds are known to be effective against leukemia.[5] |

Non-Cancerous (Normal) Cell Lines:

To assess the selectivity of this compound and its potential for off-target toxicity, it is essential to test its effects on non-cancerous cell lines.

| Cell Line | Tissue of Origin | Rationale for Selection |

| HaCaT | Keratinocyte (Skin) | A spontaneously immortalized human keratinocyte line, useful for assessing skin toxicity.[6] |

| Human Bronchial Epithelial Cells (HBEC) | Lung | To evaluate potential respiratory tract toxicity.[7] |

| Human Bronchial Fibroblasts | Lung | To assess effects on connective tissue in the lungs.[7] |

| Chang Liver Cells | Liver | To investigate potential hepatotoxicity.[8] |

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. It is recommended to perform multiple assays to obtain a comprehensive understanding of the cytotoxic mechanism.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

This compound

-

LDH assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the attached and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for screening the cytotoxicity of this compound.

Caption: General workflow for assessing this compound cytotoxicity.

Signaling Pathways

As there is no specific information on the signaling pathways affected by this compound, a general diagram illustrating common pathways involved in cytotoxicity induced by heavy metals is provided. Arsenic and bismuth compounds are known to induce oxidative stress and apoptosis through various signaling cascades.

Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.

Disclaimer: The information provided in these application notes is for research purposes only. Appropriate safety precautions should be taken when handling this compound and performing the described experiments. Researchers should consult relevant safety data sheets and institutional guidelines.

References

- 1. In vitro cytotoxicity of surface modified bismuth nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arsenic compounds induce cytotoxicity and apoptosis in cisplatin-sensitive and -resistant gynecological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic is Cytotoxic and Genotoxic to Primary Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-mjm.org [e-mjm.org]

Analytical Techniques for Measuring Glycobiarsol Uptake in Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycobiarsol is an organoarsenic compound containing bismuth with historical use as an amebicide. Renewed interest in organometallic compounds for various therapeutic areas necessitates a thorough understanding of their cellular pharmacokinetics. Measuring the cellular uptake of this compound is fundamental to elucidating its mechanism of action, evaluating its efficacy, and assessing its potential for toxicity. This document provides detailed application notes and protocols for quantifying the uptake of this compound in cultured cells using modern analytical techniques.

The cellular entry of organoarsenic compounds is often mediated by specific transporters. For instance, trivalent arsenicals have been shown to enter mammalian cells through aquaglyceroporins (AQPs) and hexose permeases.[1][2] Understanding these pathways is crucial for predicting drug accumulation and potential off-target effects.

Application Notes: Choosing the Right Analytical Technique

The quantification of intracellular this compound can be approached by measuring the total elemental content (arsenic and bismuth) or by quantifying the intact parent molecule. The choice of technique depends on the specific research question.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of measuring trace amounts of elements in complex biological matrices.[3][4] It is the gold standard for determining the total intracellular accumulation of arsenic and bismuth following exposure to this compound.

-

Principle: Cells are treated with this compound, washed, and then lysed. The lysate is typically digested with strong acids to break down all organic matter, leaving the inorganic elements. The sample is then introduced into a high-temperature plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of specific isotopes of arsenic (⁷⁵As) and bismuth (²⁰⁹Bi).

-

Advantages: Extremely high sensitivity (parts per billion to parts per trillion range), multi-element capability, and a wide linear dynamic range.[4]

-

Considerations: This method does not distinguish between the parent this compound molecule and any potential intracellular metabolites or degradation products. It provides the total elemental concentration. Sample preparation requires care to avoid contamination.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the specific quantification of the intact this compound molecule within a cell.[6][7]

-

Principle: Cell lysates containing this compound are first subjected to protein precipitation. The supernatant is then injected into a high-performance liquid chromatography (HPLC) system, which separates this compound from other cellular components based on its physicochemical properties (e.g., polarity).[8][9] The separated compound then enters a tandem mass spectrometer. The first mass spectrometer selects the parent ion of this compound, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing a highly selective and quantitative measurement.[7]

-

Advantages: High specificity and selectivity for the parent drug, enabling differentiation from metabolites. It is a sensitive and robust quantification technique.[6]

-

Considerations: Requires method development to optimize chromatographic separation and mass spectrometric detection parameters for this compound. An internal standard is needed for accurate quantification.

High-Performance Liquid Chromatography with ICP-MS Detection (HPLC-ICP-MS)

This hyphenated technique combines the separation power of HPLC with the sensitive, element-specific detection of ICP-MS.[10][11] It is ideal for speciation analysis, which involves separating and quantifying different chemical forms of an element.

-

Principle: Similar to LC-MS/MS, cell lysates are injected into an HPLC system to separate this compound from its potential arsenic- or bismuth-containing metabolites. The column eluent is then directed into an ICP-MS, which detects and quantifies the arsenic or bismuth in each separated peak.

-

Advantages: Provides information on the metabolic fate of this compound inside the cell by separating and quantifying the parent drug and its various metallo-metabolites.[12]

-

Considerations: This is a more complex setup requiring expertise in both chromatography and ICP-MS.

Experimental Protocols

The following protocols provide a general framework for conducting a cellular uptake study with this compound. Optimization will be required for specific cell lines and experimental conditions.

Protocol 1: General Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, Caco-2, or a relevant cell line) in 12-well or 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment. Culture in appropriate medium at 37°C and 5% CO₂.

-

Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Treatment: On the day of the experiment, aspirate the culture medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Initiate Uptake: Add fresh, pre-warmed culture medium or assay buffer containing the desired concentration of this compound to each well. For time-course experiments, use a single concentration and stop the experiment at various time points. For concentration-dependence experiments, use a range of concentrations for a fixed time period.

Protocol 2: Cell Harvesting and Lysis

-

Stop Uptake: To terminate the uptake, aspirate the this compound-containing medium from the wells.

-

Washing: Immediately wash the cell monolayer three times with ice-cold PBS to remove any extracellularly bound compound. This step is critical to ensure that only intracellular drug is measured.

-

Cell Lysis:

-

For LC-MS/MS: Add a specific volume of ice-cold lysis buffer (e.g., methanol or a 60:40 acetonitrile:water mixture) containing an appropriate internal standard to each well.[8] Scrape the cells and collect the lysate.

-

For ICP-MS: Add a specific volume of a lysis solution (e.g., deionized water with 0.1% Triton X-100) to each well. Scrape the cells and collect the lysate. Alternatively, use trypsin to detach cells, wash them by centrifugation, and then lyse the cell pellet.

-

-

Homogenization: Ensure complete cell lysis by sonication or vortexing.

-

Determine Cell Number/Protein Content: Use a small aliquot of the lysate to determine the total protein content (e.g., using a BCA assay) or count cells from a parallel well using a hemocytometer or automated cell counter. This is essential for normalizing the uptake data.

Protocol 3: Sample Preparation for Analysis

A. For ICP-MS Analysis (Total Elemental Uptake)

-

Acid Digestion: Transfer a known volume of the cell lysate to a digestion tube. Add concentrated nitric acid (trace metal grade).

-